Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate is a chemical compound recognized for its utility in pharmaceutical research. With the CAS number 1216410-07-9, it has a molecular formula of CHNO and a molecular weight of approximately 378.5 g/mol. This compound is categorized under esters and is primarily used in the synthesis of various pharmaceutical agents targeting neurological and psychiatric disorders .
The synthesis of Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate typically involves several steps that include the formation of the piperazine derivative followed by the esterification process. A common synthetic route includes:
Technical details regarding specific reaction conditions, such as solvent choice, temperature, and catalysts, are crucial for optimizing yield and purity but are often proprietary or not fully disclosed in public literature .
The molecular structure of Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate can be represented using various notations:
This structure indicates a complex arrangement involving an ethoxy group, a benzoate moiety, and a piperazine ring with a tert-butoxycarbonyl substituent .
Key structural data includes:
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate participates in various chemical reactions typical for esters and amines. Notable reactions include:
Technical details concerning reaction conditions (e.g., temperature, solvent, catalysts) are essential for achieving desired outcomes but are often not publicly available .
The mechanism of action for compounds like Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate typically involves its interaction with specific biological targets, such as receptors or enzymes related to neurological pathways. The piperazine moiety is known to influence central nervous system activity, potentially affecting neurotransmitter systems.
Data on specific pathways or targets is often derived from pharmacological studies that evaluate the compound's efficacy in vitro or in vivo but may require access to proprietary research for detailed insights .
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate is characterized by:
Key chemical properties include:
These properties are critical for determining suitable applications and methods of handling in laboratory settings .
Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate serves primarily as an intermediate in medicinal chemistry. It is utilized in the synthesis of compounds aimed at treating neurological disorders and psychiatric conditions due to its structural similarity to biologically active molecules. Its role in research highlights its potential therapeutic applications, particularly in drug development processes targeting specific neurotransmitter systems .
The synthesis of ethyl 4-{2-[4-(tert-butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate relies on sequential functionalization of the piperazine core. A convergent three-step approach is typically employed: (1) N-Boc protection of piperazine, (2) N-alkylation to install the ethoxy spacer, and (3) esterification or coupling to attach the benzoate moiety. Key to this strategy is the regioselective mono-functionalization of piperazine, achieved through Boc protection that directs subsequent reactions to the secondary nitrogen. As demonstrated in piperazine-carboxylate syntheses, this method yields 79% of the target intermediate when using stoichiometric control and moderate temperatures (60°C) [9]. Alternative routes involve pre-functionalized benzoate fragments coupled to Boc-piperazine derivatives via nucleophilic displacement, though this requires careful optimization to avoid di-alkylation [1].
Table 1: Comparative Multi-Step Synthesis Approaches
Sequence | Reagents/Conditions | Yield | Key Advantage |
---|---|---|---|
Boc-first strategy | Boc₂O, THF, rt; then alkylation/esterification | 75-79% | Prevents di-substitution |
Fragment coupling | Ethyl 4-hydroxybenzoate + Cl-CH₂CH₂-piperazine | 65-70% | Modular linker length control |
One-pot protection-alkylation | Boc₂O + tert-butyl bromoacetate, Et₃N, THF | 68% | Reduced purification steps |
The Boc group serves as a critical protecting group due to its orthogonal stability and clean deprotection profile. In piperazine derivatives, Boc installation occurs under mild conditions (triethylamine, THF, 25-60°C) with near-quantitative yields. The tert-butyl carbamate bond exhibits exceptional resistance to nucleophiles during subsequent N-alkylation but is selectively cleavable under acidic conditions. Deprotection kinetics vary significantly with acid choice:
Ether bond formation between the piperazine and benzoate fragments employs catalytic strategies to enhance atom economy:
Table 2: Catalytic Systems for Ether Linker Formation
Method | Catalyst/Base | Solvent | Temperature | Yield |
---|---|---|---|---|
Williamson ether synthesis | K₂CO₃ | CH₃CN | 80°C | 82% |
Phase-transfer catalysis | TBAB (5 mol%) | Toluene/H₂O | 25°C | 72% |
Nucleophilic displacement | Et₃N (2 equiv) | THF | 60°C | 79% |
Solvent polarity and reaction temperature critically impact yield and purity in the final coupling step:
Table 3: Solvent/Temperature Optimization for N-Alkylation
Solvent | Dielectric Constant | Optimal Temp | Time | Yield | Major Impurity |
---|---|---|---|---|---|
THF | 7.6 | 60°C | 12 h | 79% | Di-alkylated piperazine (3%) |
DMF | 38.0 | 80°C | 8 h | 85% | Ethyl benzoate (5%) |
Acetonitrile | 37.5 | 80°C | 10 h | 82% | None detected |
Toluene | 2.4 | 110°C | 15 h | 68% | Unreacted bromide (12%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1